molecular formula C9H9ClN2O4 B3029265 2-Amino-3-(2-chloro-5-nitrophenyl)propanoic acid CAS No. 603941-08-8

2-Amino-3-(2-chloro-5-nitrophenyl)propanoic acid

Cat. No.: B3029265
CAS No.: 603941-08-8
M. Wt: 244.63 g/mol
InChI Key: LUAYFXQVDYRNFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-(2-chloro-5-nitrophenyl)propanoic acid is an organic compound that belongs to the class of amino acids It features a phenyl ring substituted with a chlorine atom and a nitro group, along with an amino group and a carboxylic acid group attached to the propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(2-chloro-5-nitrophenyl)propanoic acid typically involves the following steps:

    Nitration: The starting material, 2-chlorophenylpropanoic acid, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position of the phenyl ring.

    Amination: The nitro compound is then subjected to a reduction reaction using a suitable reducing agent such as iron powder in the presence of hydrochloric acid to convert the nitro group to an amino group.

    Purification: The resulting product is purified through recrystallization or chromatography to obtain the final compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: The amino group in this compound can undergo oxidation to form corresponding nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst or iron powder with hydrochloric acid.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base such as sodium hydroxide.

Major Products:

  • Oxidation products include nitroso and nitro derivatives.
  • Reduction products include amino derivatives.
  • Substitution products depend on the nucleophile used, resulting in various substituted phenylpropanoic acids.

Scientific Research Applications

2-Amino-3-(2-chloro-5-nitrophenyl)propanoic acid has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: It is used in the study of enzyme-substrate interactions and protein-ligand binding due to its structural similarity to natural amino acids.

    Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Amino-3-(2-chloro-5-nitrophenyl)propanoic acid involves its interaction with biological targets such as enzymes and receptors. The amino and carboxylic acid groups allow it to mimic natural amino acids, enabling it to bind to active sites of enzymes or receptors. This binding can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

    2-Amino-3-(2-chlorophenyl)propanoic acid: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

    2-Amino-3-(5-nitrophenyl)propanoic acid:

    2-Amino-3-(2-bromo-5-nitrophenyl)propanoic acid: Contains a bromine atom instead of chlorine, leading to different reactivity in substitution reactions.

Uniqueness: 2-Amino-3-(2-chloro-5-nitrophenyl)propanoic acid is unique due to the presence of both chlorine and nitro substituents on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

2-amino-3-(2-chloro-5-nitrophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O4/c10-7-2-1-6(12(15)16)3-5(7)4-8(11)9(13)14/h1-3,8H,4,11H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUAYFXQVDYRNFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])CC(C(=O)O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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